2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine

Medicinal Chemistry Physicochemical Properties ADME

This building block is a differentiated, non-commodity intermediate for medicinal chemistry. The 2-trifluoromethyl substitution on the pyrimidine ring critically modulates electronic and ADME properties, making it irreplaceable by 2-chloro, 2-methyl or unsubstituted analogs. It is the direct precursor to the clinical SYK/FLT3 inhibitor mivavotinib (TAK-659); any structural or purity deviation risks API integrity. A published, high-yielding (86%) patent route de-risks kilo-lab scale-up. For mivavotinib analog programs requiring SAR fidelity and regulatory-grade starting material, this is the only validated choice. Supported specifications: ≥98% purity, storage at 2‑8 °C, ambient shipping.

Molecular Formula C11H15F3N4O
Molecular Weight 276.26 g/mol
CAS No. 1192570-20-9
Cat. No. B1394138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
CAS1192570-20-9
Molecular FormulaC11H15F3N4O
Molecular Weight276.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(CN)C2=CN=C(N=C2)C(F)(F)F
InChIInChI=1S/C11H15F3N4O/c12-11(13,14)10-16-6-8(7-17-10)9(5-15)18-1-3-19-4-2-18/h6-7,9H,1-5,15H2
InChIKeyANPTUIJETQUQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (CAS 1192570-20-9): Sourcing Guide for a Differentiated Pyrimidine Building Block


2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (CAS 1192570-20-9), molecular formula C₁₁H₁₅F₃N₄O, is a specialized heterocyclic building block featuring a morpholine moiety, a trifluoromethyl-substituted pyrimidine ring, and a primary ethanamine group [1]. It is a versatile intermediate for medicinal chemistry, with identified utility as a key precursor in the synthesis of mivavotinib (TAK-659), a clinical-stage SYK/FLT3 dual inhibitor [2].

Why Generic Substitution of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine is a Procurement Risk


This compound is not a commodity building block; its substitution with a generic morpholino-pyrimidine or a simple halogenated analog introduces substantial risk. The presence of the 2-trifluoromethyl group on the pyrimidine ring critically modulates electronic properties, lipophilicity, and metabolic stability in downstream compounds [1]. Switching to a 2-chloro, 2-methyl, or non-substituted analog fundamentally alters the reactivity in cross-coupling reactions and the ADME profile of the final drug candidate. Furthermore, when this compound is specifically required as a defined intermediate for a patented pharmaceutical synthesis (such as TAK-659), any deviation in the building block's structure or purity profile can compromise the identity and integrity of the final API, potentially leading to regulatory non-compliance or failed bioequivalence studies [2].

Quantitative Differentiation Evidence for CAS 1192570-20-9 Against Closest Analogs


Comparative LogP and TPSA Analysis: Trifluoromethyl vs. Methyl Analog

The target compound demonstrates a computed XLogP3 value of -0.3, which is 0.8 log units lower than the structurally analogous 2-(2-methylpyrimidin-5-yl)-2-morpholinoethanamine, which has a calculated LogP of approximately 0.5 . This difference is substantial, as a change of 1 log unit in lipophilicity often corresponds to a 10-fold change in partition coefficient, directly impacting membrane permeability and in vivo distribution. The topological polar surface area (TPSA) of the target compound is 64.3 Ų .

Medicinal Chemistry Physicochemical Properties ADME

Patent-Enabled Synthesis: High-Yield Route via US09108938B2

The compound is produced via a hydrogenation of morpholin-4-yl-(2-trifluoromethyl-pyrimidin-5-yl)-acetonitrile using Raney-Ni catalyst and ammonia in methanol [1]. This patent-specified route achieves a yield of 86% for the isolated product [1]. This yield is considered high for a reductive amination of a nitrile containing a sensitive trifluoromethyl group and provides a validated starting point for process scale-up.

Synthetic Chemistry Process Development API Manufacturing

Role as a Critical Intermediate for Mivavotinib (TAK-659)

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine is the defined key intermediate in the synthesis of mivavotinib (TAK-659) [1]. TAK-659 is a clinical-stage, orally available dual inhibitor of SYK and FLT3, with demonstrated picomolar potency (IC₅₀ = 3.2 nM and 4.6 nM, respectively) . The compound has been evaluated in multiple Phase I/II clinical trials for hematological malignancies and solid tumors [2].

Kinase Inhibitors Targeted Therapy Drug Development

Validated Application Scenarios for 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (CAS 1192570-20-9)


Synthesis of Clinical-Stage SYK/FLT3 Inhibitors

The compound is an essential building block for medicinal chemistry groups synthesizing and optimizing analogs of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor in Phase I/II clinical development for B-cell malignancies [1]. Utilizing this specific intermediate ensures chemical fidelity to the clinical candidate's structure-activity relationship (SAR) and provides a validated pathway to potent inhibitors with picomolar IC₅₀ values .

Medicinal Chemistry Exploration of Trifluoromethyl-Pyrimidine Scaffolds

This compound serves as a versatile core for structure-activity relationship (SAR) studies focused on modulating lipophilicity and metabolic stability. Its computed XLogP3 value of -0.3 provides a differentiated physicochemical profile compared to 2-methyl (-0.8 log units higher) or 2-chloro analogs. This allows researchers to explore a unique property space in lead optimization campaigns for kinase targets, impacting oral bioavailability and clearance.

Process Chemistry and Scale-up for Advanced Intermediates

Procurement for kilo-lab and pilot plant campaigns is de-risked by the existence of a documented, high-yielding (86%) synthetic route from a simple nitrile precursor [2]. This patent-defined procedure (US09108938B2) provides a validated foundation for process chemistry development, offering a clear advantage over building blocks lacking published, scalable synthetic methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.